molecular formula C15H19N3O2 B7539275 Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone

Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone

Cat. No. B7539275
M. Wt: 273.33 g/mol
InChI Key: SEGTUJYUNBHOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone, also known as CP-466722, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to have a significant impact on various biological pathways.

Mechanism of Action

Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone acts as a selective inhibitor of GSK-3 by binding to its ATP-binding site. This leads to the inhibition of GSK-3 activity, which in turn modulates various cellular processes such as cell growth, differentiation, and apoptosis. Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone has also been shown to have an impact on various signaling pathways such as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3, which leads to the modulation of various cellular processes such as cell growth, differentiation, and apoptosis. Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone has also been shown to have an impact on various signaling pathways such as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone has several advantages for lab experiments. It has been shown to have a high potency and selectivity for GSK-3 inhibition. It has also been shown to have good bioavailability and pharmacokinetic properties. However, there are also some limitations to the use of Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone in lab experiments. It has been shown to have some off-target effects, which may affect the interpretation of the results. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the study of Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone. It has been shown to have potential therapeutic applications in various diseases such as Alzheimer's disease, cancer, and diabetes. Further studies are needed to explore the potential of Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone in these diseases. There is also a need for the development of more potent and selective GSK-3 inhibitors. The use of Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone in combination with other compounds may also be explored to enhance its therapeutic efficacy. Finally, more studies are needed to explore the safety and toxicity of Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone in preclinical and clinical studies.
Conclusion:
In conclusion, Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It acts as a selective inhibitor of GSK-3, leading to the modulation of various biological pathways. Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the study of Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone, and further studies are needed to explore its potential therapeutic applications in various diseases.

Synthesis Methods

Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone can be synthesized through a multistep process involving the reaction of cyclopropylamine with 3,4-dimethoxybenzaldehyde. The intermediate product is then reacted with 6-methylpyridine-3-carboxylic acid to form the target molecule. The synthesis method has been optimized to obtain a high yield of the desired product with good purity.

Scientific Research Applications

Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a significant impact on the activity of the enzyme called glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the activity of GSK-3, leading to the modulation of various biological pathways.

properties

IUPAC Name

cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11-2-3-13(10-16-11)15(20)18-8-6-17(7-9-18)14(19)12-4-5-12/h2-3,10,12H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGTUJYUNBHOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone

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